molecular formula C10H14O2 B099933 3-Butoxyphenol CAS No. 18979-72-1

3-Butoxyphenol

Cat. No.: B099933
CAS No.: 18979-72-1
M. Wt: 166.22 g/mol
InChI Key: VGIJZDWQVCXVNL-UHFFFAOYSA-N
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Description

3-Butoxyphenol, also known as this compound, is an organic compound with the molecular formula C10H14O2. It is a phenolic compound where a butoxy group is attached to the third position of the phenol ring. This compound is known for its applications in organic synthesis and as an antibacterial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butoxyphenol can be synthesized through the reaction of 1,5-dihydroxybenzene with cerium trifluoromethanesulfonate in 1-butanol. The reaction is carried out at 130°C for five days. The mixture is then quenched with water, and the product is extracted using dichloromethane. The organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography using a cyclohexane-ethyl acetate mixture .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding hydroquinones.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro, sulfo, and halogenated derivatives of this compound.

Scientific Research Applications

3-Butoxyphenol has several applications in scientific research:

Comparison with Similar Compounds

    4-Butoxyphenol: Similar in structure but with the butoxy group attached to the fourth position of the phenol ring.

    2-Butoxyphenol: Similar in structure but with the butoxy group attached to the second position of the phenol ring.

    Phenol: The parent compound without any butoxy substitution.

Uniqueness of 3-Butoxyphenol: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific butoxy group influences its reactivity and interaction with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

3-butoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIJZDWQVCXVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172405
Record name 3-Butoxyphenol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18979-72-1
Record name 3-Butoxyphenol
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Record name 3-Butoxyphenol
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Record name 18979-72-1
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Synthesis routes and methods

Procedure details

Prepared according to the method described in Example A above from resorcinol (55 g; 0.5 mol) and n-butylbromide (75.4 g; 0.55 mol) to yield 32.4 g (39%) of the title compound as an oil (92% purity). bp 148° C. (12 mm Hg) MW=166 (GC-MS)
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
75.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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